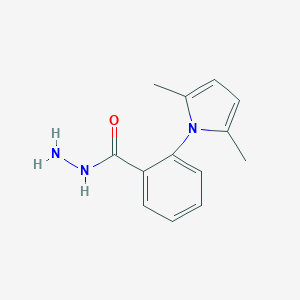

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFUCUFJPSVXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406360 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100373-80-6 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

This guide provides a comprehensive overview of a robust synthetic pathway for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages, commencing with the formation of the core pyrrole structure via the Paal-Knorr synthesis, followed by the introduction of the hydrazide moiety. This document will elaborate on the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and outline the analytical techniques essential for the structural confirmation and purity assessment of the target compound.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and facile purification of the intermediate and final products. The synthetic strategy is as follows:

-

Step 1: Paal-Knorr Pyrrole Synthesis - The initial step involves the formation of the 2,5-dimethylpyrrole ring. This is accomplished by the condensation of methyl 2-aminobenzoate with 2,5-hexanedione (acetonylacetone). The Paal-Knorr synthesis is a classic and highly efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] The choice of methyl 2-aminobenzoate as the starting material is strategic, as the methyl ester group is relatively unreactive under the conditions of the Paal-Knorr reaction and serves as a convenient precursor for the subsequent hydrazide formation.

-

Step 2: Hydrazinolysis of the Ester - The second step involves the conversion of the intermediate, methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, into the target benzohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group. This is a standard and high-yielding method for the preparation of hydrazides from their corresponding esters.[3]

The overall synthetic transformation is depicted in the workflow below:

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for forming pyrroles. The reaction proceeds via an acid-catalyzed mechanism.[2][4] Initially, one of the carbonyl groups of 2,5-hexanedione is protonated by an acid catalyst (often acetic acid), which enhances its electrophilicity. The primary amine of methyl 2-aminobenzoate then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]

Hydrazide Formation

The conversion of the methyl ester to the benzohydrazide is a classic example of nucleophilic acyl substitution. The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group and forming the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent and may be heated to drive the reaction to completion.[3]

Detailed Experimental Protocols

Synthesis of Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-aminobenzoate (1 equivalent) and 2,5-hexanedione (1.1 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water, which will cause the product to precipitate. Collect the solid product by vacuum filtration and wash with copious amounts of water to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the synthesized methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer detectable.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound

A suite of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound. The expected data is summarized below:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a singlet for the two equivalent protons of the pyrrole ring, a singlet for the six equivalent methyl protons, and signals for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the hydrazide, aromatic carbons, carbons of the pyrrole ring, and the methyl carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the hydrazide, C=C stretching of the aromatic and pyrrole rings, and C-H stretching of the methyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the target compound (C₁₃H₁₅N₃O). |

The characterization workflow is a systematic process to ensure the synthesized compound meets the required standards of identity and purity.

Caption: Workflow for the characterization of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Paal-Knorr pyrrole synthesis followed by hydrazinolysis. This method is advantageous due to the ready availability of starting materials, the high efficiency of the individual reactions, and the straightforward purification procedures. The comprehensive characterization of the final product using a combination of spectroscopic techniques is crucial to confirm its structure and purity, thereby ensuring its suitability for further research and development in the pharmaceutical sciences.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Introduction and Rationale

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug discovery. The molecule this compound represents a compelling fusion of two such moieties: the 2,5-disubstituted pyrrole and the benzohydrazide core. While this specific ortho-substituted isomer is not extensively characterized in public literature, its structural analogs, particularly the para-substituted isomers, have garnered significant attention as potent antibacterial, antifungal, and antitubercular agents.[1][2][3]

Hydrazide-hydrazone structures are recognized for a wide spectrum of biological activities, including antimycobacterial and antimicrobial efficacy.[2][4] The pyrrole ring, a key component of many bioactive natural products and synthetic drugs, is also associated with significant antimicrobial and antimycobacterial properties.[1] Derivatives of the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been synthesized and identified as dual inhibitors of enoyl-ACP reductase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial fatty acid and folate synthesis, respectively.[1][5] This established biological activity in closely related compounds provides a strong impetus for the thorough investigation of the title compound.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining the essential physicochemical properties of this compound. A deep understanding of these properties—including solubility, pKa, and lipophilicity—is fundamental for predicting a compound's pharmacokinetic and pharmacodynamic behavior (ADME/Tox), designing appropriate formulations, and advancing a potential candidate through the drug development pipeline. This document provides not only the known data but also detailed, field-proven experimental protocols for determining these critical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. These identifiers are critical for regulatory submissions, literature searches, and ensuring experimental reproducibility.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 100373-80-6 | [6] |

| Molecular Formula | C₁₃H₁₅N₃O | [6] |

| Molecular Weight | 229.28 g/mol | [6] |

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity and spatial arrangement.

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. The synthesis of N-substituted pyrroles is commonly achieved via the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. The target molecule can be synthesized from 2-aminobenzohydrazide and acetonylacetone (2,5-hexanedione).

References

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Emergent Role of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives as Dual-Target Antitubercular Agents: A Mechanistic Deep Dive

An In-Depth Technical Guide for Drug Discovery Professionals

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery of novel therapeutics with new mechanisms of action. Within this challenging landscape, the 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide scaffold has emerged as a promising starting point for the development of a new class of antitubercular agents. This guide provides a detailed technical overview of the core mechanism of action for this compound class, focusing on its role as a dual inhibitor of two critical enzymes in Mtb: Enoyl-Acyl Carrier Protein Reductase (InhA) and Dihydrofolate Reductase (DHFR).

The Strategic Advantage of Dual-Target Inhibition

The development of resistance to single-target antibacterial agents is a well-established phenomenon. By simultaneously inhibiting two or more essential enzymes, a single compound can create a higher genetic barrier to the development of resistance. The this compound scaffold has been investigated for its ability to engage with both InhA and DHFR, two enzymes from distinct and vital metabolic pathways in Mycobacterium tuberculosis.

-

Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the type II fatty acid synthase (FAS-II) system of Mtb, InhA is responsible for the synthesis of mycolic acids. These long-chain fatty acids are the defining structural component of the mycobacterial cell wall, providing a highly impermeable barrier and contributing to the pathogen's intrinsic resistance to many common antibiotics. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.

-

Dihydrofolate Reductase (DHFR): This enzyme is a crucial component of the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR starves the bacterium of essential building blocks for DNA, RNA, and protein synthesis, leading to a cessation of growth and replication.

The dual inhibition of these two pathways represents a powerful strategy to combat M. tuberculosis.

Molecular Mechanism of Action: Insights from In Silico and In Vitro Studies

Molecular docking studies have provided significant insights into the putative binding modes of this compound derivatives within the active sites of both InhA and DHFR. These computational predictions have been substantiated by in vitro enzymatic and antibacterial assays.

Interaction with Enoyl-Acyl Carrier Protein Reductase (InhA)

Derivatives of the this compound scaffold have been shown to bind effectively within the active site of InhA. Key interactions often involve hydrogen bonding with the catalytic residue Tyr158 and the NAD+ cofactor, which are critical for the enzyme's function. The pyrrole and benzohydrazide moieties of the scaffold are thought to position the molecule favorably within the binding pocket, allowing for these crucial interactions.

Below is a diagram illustrating the hypothesized binding interactions within the InhA active site.

Caption: Hypothesized binding of a benzohydrazide derivative in the InhA active site.

Interaction with Dihydrofolate Reductase (DHFR)

Similarly, molecular docking simulations predict that these compounds can occupy the active site of DHFR. The interactions are thought to mimic those of the natural substrate, dihydrofolate, and known inhibitors like methotrexate. Key binding interactions may involve hydrogen bonds with conserved amino acid residues such as Asp27, Arg52, and Arg57, which are essential for substrate binding and catalysis.

The following diagram illustrates the potential binding mode within the DHFR active site.

Caption: Putative binding interactions of a benzohydrazide derivative in the DHFR active site.

Quantitative Data and Biological Activity

A number of studies have synthesized and evaluated series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives for their antibacterial and antitubercular activities. The table below summarizes representative biological data for this class of compounds.

| Compound Class | Target Organism/Enzyme | Activity Metric | Reported Value Range |

| Pyrrolyl Benzohydrazide Derivatives | M. tuberculosis H37Rv | MIC | 1-4 µg/mL |

| Pyrrolyl Benzohydrazide Derivatives | S. aureus | MIC | 2-8 µg/mL |

| Pyrrolyl Benzohydrazide Derivatives | E. coli | MIC | 4-16 µg/mL |

| Representative Compounds (e.g., 5b, 5d) | InhA | Enzyme Inhibition | Moderate |

| Representative Compounds | DHFR | Enzyme Inhibition | Appreciable |

Note: Specific IC50 values for enzyme inhibition are often not fully detailed in initial screening publications but are characterized as "moderate" or "appreciable" based on assay results. Further optimization is typically required to achieve nanomolar potency.

Experimental Protocols for Evaluation

The validation of the mechanism of action for this compound class involves a multi-step experimental workflow, from initial antibacterial screening to specific enzyme inhibition assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines a standard broth microdilution method for assessing the whole-cell activity of the compounds.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the prepared inoculum to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls. Seal the plates and incubate at 37°C.

-

Viability Assessment: After the incubation period (typically 7 days), add a resazurin-based indicator solution to each well. Resazurin (blue) is reduced to resorufin (pink) by metabolically active cells.

-

MIC Determination: Re-incubate the plates for 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: In Vitro InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of the compound to inhibit the NADH-dependent reduction of a substrate by purified InhA enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., phosphate buffer, pH 6.8) containing purified recombinant InhA enzyme, NADH, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-enoyl-ACP.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold represents a validated starting point for the development of novel antitubercular agents. Its putative dual-target mechanism of action against both InhA and DHFR is a highly attractive feature for overcoming drug resistance. Future research in this area will likely focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these derivatives, as well as more detailed structural biology studies (e.g., X-ray co-crystallography) to definitively confirm the predicted binding modes. The continued exploration of this chemical class holds significant promise for the future of tuberculosis therapy.

The Emergence of Pyrrole-Based Benzohydrazides as Novel Antibacterial Agents: An In-Depth Technical Guide

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1][2] Within the landscape of medicinal chemistry, nitrogen-containing heterocycles have consistently proven to be a fertile ground for the identification of potent therapeutic compounds.[1][3] Among these, the pyrrole scaffold, a five-membered aromatic heterocycle, has garnered significant attention for its presence in numerous biologically active natural products and synthetic drugs.[1][3] This guide delves into a promising class of synthetic molecules: pyrrole-based benzohydrazides. We will explore their synthesis, mechanisms of action, and the detailed in vitro methodologies required to rigorously assess their antibacterial potential, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale: Why Pyrrole-Based Benzohydrazides?

The strategic hybridization of the pyrrole ring with a benzohydrazide moiety creates a molecular scaffold with significant potential for antibacterial activity. The pyrrole nucleus itself is a versatile pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The benzohydrazide component introduces additional hydrogen bonding capabilities and structural rigidity, which can facilitate crucial interactions with bacterial enzyme targets. This combination allows for extensive chemical modifications to fine-tune the molecule's physicochemical properties and biological activity, making it an attractive starting point for lead optimization in drug discovery.

Recent studies have highlighted the promise of this chemical class. For instance, various synthesized pyrrole derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][7] Some have shown potent activity against resilient pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[4][8]

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of pyrrole-based benzohydrazides typically follows a multi-step, yet logical, sequence. The causality behind this common approach is to build the core structures separately and then couple them in a final, efficient step.

A representative synthetic workflow is outlined below. This approach ensures high yields and allows for the introduction of diverse substituents on both the pyrrole and benzoyl rings, which is crucial for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for pyrrole-based benzohydrazides.

Elucidating the Mechanism of Action

A critical aspect of developing any new antibacterial agent is understanding how it inhibits bacterial growth. For pyrrole-based compounds, several mechanisms have been proposed and investigated. Molecular docking studies and enzyme inhibition assays have been instrumental in identifying potential targets.[4]

Two of the most promising bacterial targets for this class of compounds are:

-

Enoyl-ACP Reductase (InhA): This enzyme is a key player in the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for building the bacterial cell membrane.[8] Inhibition of InhA disrupts this process, leading to bacterial cell death. A number of pyrrolyl benzohydrazide derivatives have been specifically designed and synthesized to target this enzyme.[8]

-

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid synthesis pathway. Bacteria rely on this pathway to produce tetrahydrofolate, a necessary precursor for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR effectively halts DNA replication and protein synthesis.[4]

The ability of some pyrrole-based benzohydrazides to potentially inhibit both of these enzymes makes them particularly compelling candidates for further development.[4]

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antifungal Potential of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antifungal agents. This technical guide provides a comprehensive exploration of the antifungal potential of a promising heterocyclic compound, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. Synthesizing data from contemporary research, this document delves into the synthesis, in vitro efficacy, and prospective mechanisms of action of this molecule. Detailed, field-proven protocols for antifungal susceptibility testing are provided, alongside a critical analysis of the structure-activity relationships that underpin its biological activity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The current arsenal of antifungal drugs is limited and faces the growing threat of resistance.[1][3] Azole antifungals, for instance, are widely used, but their efficacy is being compromised by the emergence of resistant strains.[1] This landscape underscores the critical need for new chemical entities with novel mechanisms of action. Pyrrole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][4] This guide focuses on a specific derivative, this compound, and its potential as a lead compound in antifungal drug discovery.

Synthesis and Characterization of this compound

The synthesis of this compound and its analogs is a multi-step process that has been described in the scientific literature.[5][6][7][8] A common synthetic route involves the initial synthesis of a pyrrole-containing benzoic acid, which is then converted to its corresponding benzohydrazide.

A representative synthetic scheme is outlined below:

Caption: Synthetic route for this compound.

The synthesized compounds are typically characterized using a suite of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), to confirm their chemical structures.[6][7][9]

In Vitro Antifungal Activity

Several studies have reported the promising antifungal activity of this compound and its derivatives against a range of fungal pathogens.[5][10] The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

Table 1: Reported Antifungal Activity of this compound Analogs

| Fungal Strain | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.39 - 3.12 | [12] |

| Aspergillus niger | Moderate to good activity | [13][14] |

| Other Candida spp. | 0.39 - 3.12 | [12] |

| Aspergillus fumigatus | Moderate to good activity | [1] |

Note: The presented MIC values are for a range of 2-acylhydrazino-5-arylpyrrole derivatives, which are structurally related to the topic compound. Specific MIC data for the exact compound may vary.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility is a cornerstone of antifungal drug development.[15] Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed to ensure inter-laboratory reproducibility.[11][16] The broth microdilution method is considered the reference method for determining MICs.[15][16]

Broth Microdilution Method for Yeasts (e.g., Candida albicans)

This protocol is adapted from established CLSI guidelines.[17]

Materials:

-

Test compound: this compound

-

Fungal isolate: Candida albicans (e.g., ATCC 90028)

-

Culture medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland standard

-

Sterile saline

Step-by-Step Protocol:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum:

-

Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[15]

-

Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[15]

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.[15]

-

-

Preparation of Microtiter Plates:

-

Prepare a series of two-fold dilutions of the test compound in RPMI 1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, but may be adjusted based on the expected potency of the agent.[15]

-

Each well will contain 100 µL of the diluted antifungal agent.

-

Include a growth control well (containing 100 µL of drug-free medium) and a sterility control well (containing 100 µL of uninoculated medium).[15]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well).

-

Incubate the plates at 35°C for 24-48 hours.[17]

-

-

Reading and Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

-

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from related pyrrole-containing antifungal agents and the broader class of hydrazide compounds.

One of the most well-studied pyrrole-containing antifungals is pyrrolnitrin.[18] Its mechanism of action involves the inhibition of the respiratory electron transport system.[18] Pyrrolnitrin has been shown to inhibit succinate oxidase and NADH oxidase in mitochondrial preparations.[18]

Another potential target for this class of compounds could be enzymes involved in fungal cell wall biosynthesis or integrity. The hydrazide moiety is also a key structural feature in numerous bioactive compounds with a wide range of biological activities, including antifungal properties.[5]

Furthermore, molecular docking studies on similar pyrrolyl benzohydrazide derivatives have suggested potential inhibition of enzymes such as enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial for fatty acid and nucleic acid synthesis, respectively.[9][10]

Caption: Proposed mechanisms of antifungal action.

Future Research Directions

While this compound shows considerable promise, further research is warranted to fully characterize its antifungal potential. Key areas for future investigation include:

-

Spectrum of Activity: Comprehensive screening against a broader panel of clinically relevant and drug-resistant fungal isolates.

-

Mechanism of Action Studies: Elucidation of the precise molecular target(s) through techniques such as transcriptomics, proteomics, and genetic screens.

-

In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of fungal infection.

-

Toxicity and Pharmacokinetics: Assessment of the compound's safety profile and pharmacokinetic properties to determine its suitability for further development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize antifungal potency and selectivity.

Conclusion

This compound represents a promising scaffold for the development of novel antifungal agents. Its straightforward synthesis, coupled with encouraging in vitro activity, makes it an attractive candidate for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research efforts in this critical area of drug discovery. Through a concerted and collaborative approach, the scientific community can harness the potential of such novel chemical entities to combat the growing threat of fungal infections.

References

- 1. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pjlss.edu.pk [pjlss.edu.pk]

- 15. benchchem.com [benchchem.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a Promising Antitubercular Scaffold: A Technical Guide

Abstract

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the burgeoning potential of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives as a promising class of antitubercular agents. We will explore the synthetic rationale, in-depth mechanism of action, biological evaluation workflows, and critical structure-activity relationships of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis, providing both foundational knowledge and actionable experimental insights.

Introduction: The Rationale for a New Antitubercular Scaffold

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The current treatment regimens are lengthy and can be associated with significant toxicity, while the emergence of drug-resistant strains further complicates therapeutic strategies.[1] The pyrrole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[2] Coupled with the benzohydrazide functional group, which is a known pharmacophore in several antitubercular drugs like isoniazid, the this compound scaffold presents a compelling starting point for the development of novel anti-TB agents.[3] Preliminary investigations have revealed that this class of compounds exhibits potent activity against Mtb, including resistant strains, warranting a deeper, more systematic investigation.[4]

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound is logically approached through a two-step process: the formation of the pyrrole ring via a Paal-Knorr synthesis, followed by the conversion of a carboxylic acid intermediate to the final benzohydrazide.

Step 1: Paal-Knorr Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid

The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine.[5] In this case, 2-aminobenzoic acid serves as the amine-containing starting material, and acetonylacetone (2,5-hexanedione) provides the 1,4-dicarbonyl backbone. The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[5]

Experimental Protocol: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1 equivalent) and acetonylacetone (1.1 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. The product, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove any remaining acetic acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Conversion to this compound

The carboxylic acid intermediate is then converted to the final benzohydrazide. This is a standard transformation in organic synthesis, typically achieved by first converting the carboxylic acid to a more reactive species, such as an ester or an acid chloride, followed by reaction with hydrazine hydrate. A common and effective method involves the esterification of the carboxylic acid, followed by hydrazinolysis.

Experimental Protocol: Synthesis of this compound

-

Esterification: Dissolve the 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 3-4 hours, monitoring the reaction by TLC. After completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution) and extract the methyl ester with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add an excess of hydrazine hydrate (5-10 equivalents). Reflux the mixture for 6-8 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid is the crude this compound. Purify the product by recrystallization from ethanol to obtain the final compound.

Mechanism of Antitubercular Action: A Dual-Targeting Hypothesis

The prevailing hypothesis for the antitubercular activity of pyrrole-based benzohydrazides is their ability to act as dual inhibitors of two crucial enzymes in Mycobacterium tuberculosis: enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[6][7] This multi-target approach is advantageous as it can potentially circumvent the development of resistance that often arises from mutations in a single target.[6]

Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death. Molecular docking studies of similar pyrrole benzohydrazide derivatives suggest that the hydrazide moiety can form key hydrogen bonding interactions with the NAD+ cofactor and amino acid residues, such as TYR158, within the active site of InhA.[8]

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a vital enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR leads to a depletion of the tetrahydrofolate pool, thereby halting DNA synthesis and other essential metabolic processes. Docking studies on related compounds have shown interactions with key amino acid residues like ARG32 and ARG60 in the active site of Mtb-DHFR.[4]

Biological Evaluation: A Stepwise Approach

The evaluation of novel antitubercular agents follows a standardized workflow to determine their efficacy and safety. This typically involves in vitro assays to assess antimycobacterial activity and cytotoxicity, followed by in vivo studies in animal models.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive controls (bacteria with no drug) and negative controls (media only).

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity: MTT Assay

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their selectivity for the pathogen. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a mammalian cell line (e.g., Vero or A549) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationships and Future Perspectives

Preliminary studies on derivatives of the this compound scaffold have provided initial insights into their structure-activity relationships (SAR). Modifications to the benzohydrazide moiety, such as the introduction of various substituents on the phenyl ring, have been shown to significantly impact antitubercular activity.[4][9] For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties and binding affinity of the molecule to its target enzymes.

Future research should focus on a systematic exploration of the chemical space around this scaffold. Key areas for investigation include:

-

Substitution on the Pyrrole Ring: While the 2,5-dimethyl substitution is common, exploring other alkyl or aryl groups could modulate lipophilicity and target engagement.

-

Linker Modification: The direct linkage between the pyrrole and the benzohydrazide is a point for modification. Introducing flexible or rigid linkers could optimize the orientation of the pharmacophoric groups within the enzyme active sites.

-

Bioisosteric Replacement: Replacing the benzohydrazide moiety with other known antitubercular pharmacophores could lead to hybrid molecules with enhanced activity or improved pharmacokinetic properties.

Quantitative Data Summary

| Compound Series | Target | In Vitro Activity (MIC, µg/mL) | Cytotoxicity (IC50, µg/mL) | Selectivity Index (SI) | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazides | InhA & DHFR | 0.8 - 25 | > 50 (Vero cells) | > 2 - > 62.5 | [4] |

| N'-substituted benzoyl-4-(2,5-dimethyl-1H-pyrrolyl) benzohydrazide | Not specified | Significant MIC values | Not specified | Not specified | [9] |

Conclusion

The this compound scaffold represents a promising and largely untapped resource in the quest for novel antitubercular agents. Its straightforward synthesis, coupled with a plausible dual-targeting mechanism of action against two validated Mtb enzymes, makes it an attractive starting point for lead optimization programs. The favorable in vitro activity and selectivity demonstrated by its derivatives underscore the potential of this chemical class. A thorough and systematic exploration of the structure-activity relationships, guided by computational modeling and robust biological evaluation, will be crucial in advancing these compounds towards preclinical and, ultimately, clinical development. This technical guide provides a foundational framework for researchers to build upon in their efforts to combat the global threat of tuberculosis.

References

- 1. ejpmr.com [ejpmr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aminer.org [aminer.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Dihydrofolate Reductase (DHFR) as a Target for Pyrrole Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, essential for the synthesis of nucleotides and certain amino acids, which are critical for cell proliferation and growth.[1][2] Its indispensable role, particularly in rapidly dividing cells, has established it as a highly validated and attractive therapeutic target for a range of diseases, including cancer and infectious diseases.[3][4] DHFR inhibitors disrupt the folate metabolic pathway, leading to the depletion of essential precursors for DNA synthesis and subsequent cell death.[5] While classical antifolates like methotrexate have seen clinical success, the emergence of drug resistance necessitates the discovery of novel chemical scaffolds.[6][7]

Pyrrole and its fused heterocyclic derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities and synthetic tractability.[8][9] This guide provides a technical overview of the rationale and methodologies for targeting DHFR with novel pyrrole derivatives. We will explore the biochemical basis of DHFR function, delve into the structure-activity relationships of pyrrole-based inhibitors, and provide detailed, field-proven experimental workflows for their discovery and characterization—from initial enzyme screening to cellular validation and structural elucidation.

The Centrality of Dihydrofolate Reductase (DHFR) in Cellular Metabolism

The Folate Pathway: An Essential Biosynthetic Hub

The folate pathway is a cornerstone of one-carbon metabolism, a series of reactions that transfer one-carbon units for the biosynthesis of essential biomolecules.[10][11] Within this pathway, DHFR catalyzes the critical reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][12] THF and its derivatives are indispensable cofactors for the synthesis of purines and, most notably, thymidylate—a rate-limiting precursor for DNA synthesis.[1][5] By regulating the cellular pool of THF, DHFR directly governs the fidelity and rate of DNA replication and cell division.[13] The inhibition of DHFR starves a cell of nucleotides, a particularly effective strategy against the rapid proliferation characteristic of cancer cells and pathogens.[3][14]

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. DHFR- a target for TB drugs? | Protein Data Bank in Europe [ebi.ac.uk]

- 8. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STRUCTURE, DYNAMICS, AND CATALYTIC FUNCTION OF DIHYDROFOLATE REDUCTASE - ProQuest [proquest.com]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Docking of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide." As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality and strategic decisions that underpin a robust computational study. We will navigate the entire workflow, from target identification to the nuanced interpretation of in-silico data, ensuring that each stage is self-validating and scientifically rigorous.

While direct biological and docking data for the 2-substituted isomer of (2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide are not extensively available in public literature, extensive research exists for the analogous 4-substituted isomer, particularly in the context of antitubercular drug discovery.[1][2][3][4][5] This guide will, therefore, leverage the well-documented targets of the 4-substituted analog—Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR)—to establish a validated protocol. This approach demonstrates a practical, real-world scenario where researchers extrapolate from known analogs to predict the potential of novel chemical entities.

Part 1: Foundational Strategy - Target Selection and Ligand Preparation

The success of any molecular docking study is predicated on two key elements: the selection of a biologically relevant protein target and the accurate preparation of the small molecule ligand.

The hydrazide-hydrazone scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4][5] Derivatives of the (2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide core have demonstrated significant potential as antibacterial and antitubercular agents.[1][2][3] The primary mechanism of action for these analogs has been identified as the dual inhibition of two crucial enzymes in Mycobacterium tuberculosis:

-

Enoyl-ACP Reductase (InhA): A vital enzyme in the fatty acid biosynthesis II (FAS-II) pathway, which is responsible for creating the mycolic acids that form the distinctive cell wall of mycobacteria.[5]

-

Dihydrofolate Reductase (DHFR): An essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleic acids and amino acids.[1][2]

For this guide, we will proceed with these two high-value targets. High-resolution crystal structures for both are available in the Protein Data Bank (PDB), a prerequisite for structure-based drug design.

The ligand, "this compound," must be converted from a 2D representation to a 3D structure with the correct stereochemistry, protonation state, and energy profile. This is not a trivial step; an improperly prepared ligand will yield meaningless docking results.

Step-by-Step Ligand Preparation Protocol:

-

2D Structure Sketching: Draw the molecule using a chemical drawing tool such as ChemDraw or the free PubChem Sketcher.

-

Conversion to 3D: Use a program like Open Babel or the online tool SwissADME to convert the 2D structure into a 3D format (e.g., .mol2 or .sdf).[6] This initial conversion generates a plausible 3D conformation.

-

Energy Minimization: This is a critical step. The initial 3D structure is likely not in its lowest energy state. Use a force field (e.g., MMFF94) within a computational chemistry package to minimize the energy. This process adjusts bond lengths and angles to find a more stable, and thus more realistic, conformation.

-

Protonation State and Charge Assignment: The pH of the biological system (typically ~7.4) dictates the protonation state of ionizable groups. For our benzohydrazide, the hydrazide moiety's protonation state is key. Tools like AutoDock Tools can assign Gasteiger charges, which are essential for calculating electrostatic interactions during docking.[7]

-

Final File Format: The prepared ligand must be saved in the .pdbqt format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[8]

Part 2: The Docking Workflow - A Self-Validating System

A trustworthy docking protocol includes checks and balances. The core principle is to first validate the docking procedure by "redocking" a known ligand into its corresponding protein crystal structure. If the protocol can reproduce the experimentally determined binding pose, it lends confidence to the predictions for a novel compound.

The raw data from the PDB is not immediately usable. It contains water molecules, co-factors, and sometimes multiple protein chains that must be addressed.

Step-by-Step Protein Preparation Protocol:

-

PDB Structure Selection: Download the crystal structure of the target protein from the RCSB PDB. For this guide, we will use:

-

Initial Cleaning: Use a molecular visualization program like UCSF Chimera or PyMOL.[11]

-

Remove all water molecules.

-

Delete any co-crystallized ligands and co-factors (e.g., NAD+, Methotrexate). This is crucial for creating an empty binding site for our ligand.

-

Isolate the protein chain of interest if multiple chains are present.

-

-

Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

-

Assigning Charges: Add Kollman charges to the protein atoms.[7]

-

Final File Format: Save the cleaned, prepared protein as a .pdbqt file using AutoDock Tools.

Molecular docking software needs to know where to perform its calculations. This is defined by a "grid box," a three-dimensional cube centered on the active site of the protein.

-

Causality: The size of the box is a trade-off. A box that is too large increases computation time and the chance of finding irrelevant binding sites. A box that is too small might miss the true binding pocket.

-

Best Practice: Center the grid box on the position of the co-crystallized ligand that was just removed. The dimensions should be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å is a common starting point).[12]

AutoDock Vina is a widely-used, open-source docking program known for its speed and accuracy.[13] It uses a sophisticated scoring function to estimate the binding affinity and a gradient-optimization algorithm to explore different ligand conformations.[13]

Workflow Diagram:

Caption: Molecular Docking Workflow from Preparation to Analysis.

The docking process is initiated via a command-line interface, using a configuration file that specifies the paths to the ligand and protein .pdbqt files, the grid box coordinates and dimensions, and an optional exhaustiveness parameter, which controls the computational effort.[14]

Part 3: Data Interpretation and Validation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score. Interpreting this data requires a blend of quantitative analysis and visual inspection.

The primary quantitative metric is the binding affinity , reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[15][16]

Data Summary Table (Hypothetical Results):

| Target Protein | PDB ID | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |

| InhA | 4TRO | 1 | -8.9 | TYR158, THR196 |

| 2 | -8.5 | TYR158, NAD+ | ||

| 3 | -8.2 | PHE149 | ||

| DHFR | 1DF7 | 1 | -9.2 | ILE94, GLN28 |

| 2 | -8.8 | ASP27, ILE94 | ||

| 3 | -8.6 | PHE31 |

Note: These are example values for illustrative purposes.

Quantitative scores are only half the story. The plausibility of the binding pose must be visually confirmed.

-

Hydrogen Bonds: These are strong, directional interactions and are key anchors for ligand binding. The presence of hydrogen bonds with known critical active site residues is a strong positive indicator.

-

Hydrophobic Interactions: Interactions with non-polar residues (e.g., Phenylalanine, Leucine, Isoleucine) contribute significantly to binding affinity.

-

Comparison to Known Binders: The most crucial validation step is to compare the predicted binding mode of your compound to that of a known, co-crystallized inhibitor. If your molecule forms interactions with the same key residues, it increases confidence in the model.[17]

Logical Relationship Diagram:

Caption: Key Factors for Identifying a Promising Lead Candidate.

A compound with excellent binding affinity may still fail as a drug due to poor pharmacokinetic properties.[18] Early-stage in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is an indispensable part of the modern drug discovery pipeline.[11]

Free web-based tools like SwissADME and pkCSM can provide valuable insights into:[6][19]

-

Lipinski's Rule of Five: An indicator of "drug-likeness" and oral bioavailability.

-

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity Risks: Flags potential liabilities like hERG inhibition or mutagenicity.

ADMET Prediction Summary (Hypothetical Results):

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 241.29 g/mol | < 500 | Pass |

| LogP | 2.85 | < 5 | Pass |

| H-Bond Donors | 2 | < 5 | Pass |

| H-Bond Acceptors | 3 | < 10 | Pass |

| GI Absorption | High | High | Favorable |

| BBB Permeant | No | - | - |

| CYP2D6 Inhibitor | No | No | Favorable |

| hERG I Inhibitor | No | No | Favorable |

| Bioavailability Score | 0.55 | > 0.1 | Favorable |

This early assessment helps prioritize compounds that not only bind well but also have a higher probability of possessing the necessary properties to become a successful drug.

Conclusion

Molecular docking is a powerful computational tool that, when applied with scientific rigor, can significantly accelerate the drug discovery process. This guide has outlined a comprehensive and self-validating workflow for the study of "this compound." By leveraging data from known analogs to select high-value targets, meticulously preparing both ligand and protein, and critically analyzing the results in the context of both binding interactions and pharmacokinetic properties, researchers can effectively triage and prioritize novel compounds for further experimental validation. The ultimate goal is not just to generate a docking score, but to build a compelling, data-driven hypothesis for a molecule's therapeutic potential.

References

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 15. researchgate.net [researchgate.net]

- 16. etflin.com [etflin.com]

- 17. reddit.com [reddit.com]

- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pkCSM [biosig.lab.uq.edu.au]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs

Abstract

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Within this landscape, derivatives of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide have emerged as a promising class of compounds, demonstrating significant antibacterial and antitubercular activity. This in-depth technical guide synthesizes the current understanding of the structure-activity relationships (SAR) for this scaffold. By dissecting the roles of the core moieties—the 2,5-dimethylpyrrole ring, the benzohydrazide linker, and various substituent modifications—we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental design, present detailed synthetic and analytical protocols, and offer insights into the molecular interactions governing the biological activity of these potent analogs.

Introduction: The Promise of a Privileged Scaffold

The this compound core represents a "privileged scaffold" in medicinal chemistry. This is due to the combination of the biologically active pyrrole nucleus and the versatile benzohydrazide linker. Pyrrole-containing compounds are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The hydrazide-hydrazone moiety is also a common pharmacophore in many bioactive molecules, contributing to their ability to form crucial hydrogen bonds with biological targets.[2]

The primary focus of research on this scaffold has been the development of novel antitubercular agents that target enzymes essential for the survival of Mycobacterium tuberculosis (Mtb).[3][4] Specifically, many analogs have been shown to inhibit enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), two clinically validated targets in Mtb.[5] This dual-targeting capability is a significant advantage in combating the development of drug resistance.

This guide will systematically explore the SAR of this molecular framework, providing a logical progression from the core structure to the nuanced effects of various chemical modifications.

The Core Scaffold: A Trifecta of Functionality

The this compound scaffold can be deconstructed into three key components, each playing a critical role in its biological activity:

-

The 2,5-Dimethylpyrrole Moiety: This lipophilic group is crucial for anchoring the molecule within the binding pockets of its target enzymes. The methyl groups at the 2 and 5 positions are thought to enhance binding affinity through hydrophobic interactions.

-

The Benzoyl Linker: This aromatic ring serves as a rigid spacer, correctly orienting the pyrrole and hydrazide components for optimal interaction with the target. The position of the pyrrole and hydrazide groups on the benzene ring (ortho, meta, or para) significantly influences the molecule's conformation and, consequently, its activity. The para-substituted analogs have been extensively studied.[5]

-

The Hydrazide Moiety (-CONHNH₂): This functional group is a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of target enzymes. It also serves as a versatile chemical handle for the introduction of further diversity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections detail the SAR based on modifications at the hydrazide nitrogen.

N'-Acyl and N'-Arylidine Modifications

A common and fruitful strategy for analog development has been the derivatization of the terminal nitrogen of the hydrazide moiety. This is typically achieved through condensation with various aldehydes to form N'-arylidinebenzohydrazides (Schiff bases) or acylation with substituted acids.

-

Aromatic and Heteroaromatic Aldehydes: Condensation with a variety of substituted aromatic and heteroaromatic aldehydes has yielded compounds with potent antimicrobial and antitubercular activity.[1][4] The electronic properties of the substituents on the aromatic ring play a significant role.

-

Substituted Phenylacetyl Groups: Acylation of the parent hydrazide with substituted phenylacetic acids has been shown to produce potent dual inhibitors of InhA and DHFR.[5]

SAR Summary Table for N'-(2-(substituted)acetyl)benzohydrazide Analogs

| Compound ID | Substituent (R) on Phenylacetyl | Antibacterial MIC (µg/mL) | Antitubercular MIC (µg/mL) | InhA Inhibition (%) | DHFR Inhibition (%) |

| 5a | H | >100 | 25 | 45.32 | 48.23 |

| 5f | 4-Cl | 6.25 | 1.6 | 70.12 | 72.89 |

| 5i | 4-F | 6.25 | 1.6 | 72.34 | 74.32 |

| 5j | 4-Br | 3.12 | 1.6 | 75.65 | 78.43 |

| 5k | 4-NO₂ | 1.56 | 0.8 | 80.11 | 82.98 |

| 5n | 2,4-diCl | 3.12 | 1.6 | 78.23 | 80.45 |

Data synthesized from Reference[5]. MIC values are against representative bacterial and Mtb strains.

Interpretation of SAR:

The data clearly indicates that the presence and nature of substituents on the terminal phenyl ring have a profound impact on biological activity.

-

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs like nitro (NO₂) and halogens (Cl, F, Br) at the para-position of the phenyl ring significantly enhances both antibacterial and antitubercular activity.[5] Compound 5k , with a para-nitro group, demonstrated the highest activity, suggesting that the electronic properties of this substituent are crucial for potent inhibition.[5]

-

Positional Isomers: While not extensively detailed in the provided references, the position of the substituent on the phenyl ring is likely to be important. The prevalence of para-substituted analogs in the most active compounds suggests this position is optimal for favorable interactions within the enzyme active sites.

-

Steric Effects: The disubstituted analog 5n (2,4-dichloro) showed potent activity, indicating that steric bulk at these positions is tolerated and can even be beneficial.

Mechanism of Action: Dual Enzyme Inhibition

Molecular docking studies have provided valuable insights into the binding modes of these analogs within the active sites of InhA and DHFR.[5]

Interaction with Enoyl-ACP Reductase (InhA)

InhA is a key enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the Mtb cell wall.[3]

-

Key Interactions: The this compound analogs are predicted to bind within the active site of InhA, forming hydrogen bonds with key residues such as Tyr158 and the NAD⁺ cofactor.[3] The pyrrole ring and the substituted phenyl ring are thought to engage in hydrophobic and van der Waals interactions with the surrounding residues.

Interaction with Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.

-

Key Interactions: Docking studies suggest that these compounds bind to the active site of DHFR, forming hydrogen bonds with residues like Gln28, Arg32, and Arg60.[5] The binding mode appears to be similar to that of the natural ligand, suggesting a competitive inhibition mechanism.[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

The synthesis of N'-(2-(substituted)acetyl)benzohydrazide analogs generally follows a multi-step procedure.

Caption: General workflow for the synthesis of target analogs.

-

Esterification: A solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in methanol is treated with thionyl chloride at 0°C. The reaction mixture is then refluxed for 4-6 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting solid ester is filtered, washed with water, and dried.

-

Hydrazinolysis: The methyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 8-10 hours.

-

Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pure benzohydrazide intermediate.

-

Coupling Reaction: To a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a substituted phenylacetic acid in dry DMF at 0°C, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are added.[5]

-

Reaction Progression: The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 12-16 hours.

-

Purification: The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Characterization of Synthesized Compounds

The structures of all synthesized compounds should be confirmed by a combination of spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

-

FT-IR: To identify characteristic functional groups such as N-H, C=O, and C=C stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

In Vitro Antimicrobial and Antitubercular Activity Assays

-

Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested, and the turbidity is adjusted to a McFarland standard of 1.0.

-

Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate. The Mtb inoculum is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-